molecular formula C8H6ClFO2 B11719264 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone

Cat. No.: B11719264
M. Wt: 188.58 g/mol
InChI Key: MZUHNLZBTAGYQN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone is an organic compound with the molecular formula C8H6ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone can be achieved through several methods. One common approach involves the reaction of 4-fluoro-2-hydroxyacetophenone with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used.

    Nucleophilic Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are utilized.

Major Products Formed

    Electrophilic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Nucleophilic Substitution: Products include amines, ethers, and thioethers.

    Oxidation and Reduction: Products include quinones and alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone is unique due to the presence of both chloro and fluoro substituents on the aromatic ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

2-chloro-1-(4-fluoro-2-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6ClFO2/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,11H,4H2

InChI Key

MZUHNLZBTAGYQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)O)C(=O)CCl

Origin of Product

United States

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